molecular formula C21H27FN6O B11236779 N-(4-Fluorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide

N-(4-Fluorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide

Cat. No.: B11236779
M. Wt: 398.5 g/mol
InChI Key: OEDUUEBRVQRTLI-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the pyrimidinyl moiety. Common reagents used in these reactions include piperazine, 4-fluoroaniline, and various pyrimidine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Key considerations include the selection of cost-effective reagents, the minimization of waste, and the implementation of environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of piperazine derivatives with biological targets.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Fluorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide include other piperazine derivatives, such as:

  • N-(4-Chlorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide
  • N-(4-Bromophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can influence its pharmacological properties and interactions with biological targets.

Properties

Molecular Formula

C21H27FN6O

Molecular Weight

398.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C21H27FN6O/c1-16-15-19(26-9-3-2-4-10-26)25-20(23-16)27-11-13-28(14-12-27)21(29)24-18-7-5-17(22)6-8-18/h5-8,15H,2-4,9-14H2,1H3,(H,24,29)

InChI Key

OEDUUEBRVQRTLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)N4CCCCC4

Origin of Product

United States

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